

# Technical Guide to 1-(2-Furoyl)piperazine (CAS 40172-95-0)

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## Compound of Interest

Compound Name: 1-(2-Furylmethyl)piperazine

Cat. No.: B1269322

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Disclaimer: Initial research may conflate CAS 40172-95-0 with Tyrphostin AG 126 (CAS 118409-62-4). This document pertains exclusively to 1-(2-Furoyl)piperazine.

This technical guide provides a comprehensive overview of the chemical properties, synthesis applications, and potential biological activities of 1-(2-Furoyl)piperazine for researchers, scientists, and drug development professionals.

## Core Properties and Data

1-(2-Furoyl)piperazine is an organic compound featuring a piperazine ring acylated with a 2-furoyl group.<sup>[1]</sup> This structure makes it a valuable heterocyclic building block in medicinal chemistry.<sup>[2]</sup>

## Physicochemical and Structural Data

Property	Value	References
CAS Number	40172-95-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	180.20 g/mol	<a href="#">[1]</a>
IUPAC Name	(furan-2-yl)(piperazin-1-yl)methanone	<a href="#">[5]</a>
Synonyms	1-(2-Furoyl)piperazine, 2-Furoic piperazide, N-(2-Furancarbonyl)piperazine	<a href="#">[1]</a> <a href="#">[2]</a>
Melting Point	67-70 °C	<a href="#">[3]</a>
Boiling Point	137-140 °C (at 0.1 mmHg)	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Crystalline powder	<a href="#">[1]</a>
Solubility	Slightly soluble in Chloroform and Methanol. <a href="#">[3]</a>	<a href="#">[3]</a>
InChI Key	SADPINFEWFPMEA-UHFFFAOYSA-N	<a href="#">[1]</a>
SMILES	<chem>O=C(N1CCNCC1)c2ccco2</chem>	

## Applications in Research and Drug Development

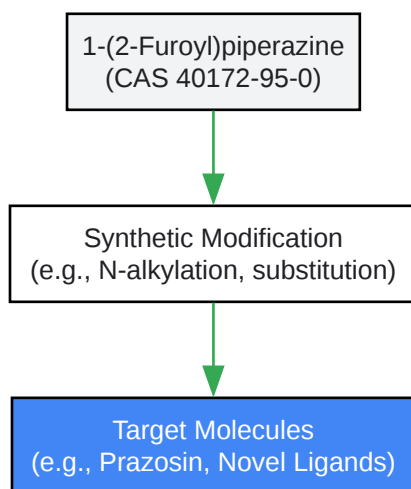
The primary utility of 1-(2-Furoyl)piperazine in a professional setting is as a versatile chemical intermediate for the synthesis of complex, biologically active molecules.[\[2\]](#)

## Role as a Synthetic Building Block

1-(2-Furoyl)piperazine serves as a key starting material in the synthesis of various pharmaceutical compounds and research candidates. Notably, it is an intermediate in the production of Prazosin, an  $\alpha$ 1-adrenergic receptor antagonist.[\[2\]](#) Its application extends to the synthesis of diverse molecular scaffolds, including:

- Quinazoline derivatives: Utilized in the development of compounds like 4-amino-2-[4-(2-furoyl)piperazin-1-yl]-quinazoline hydrochloride.[6][7]
- Benzimidazole derivatives: Used to create molecules such as 2-[4-(2-furoyl)piperazin-1-yl]-benzimidazole hydrochloride hydrate.[6][7]
- Serotonergic Ligands: Employed in the synthesis of novel 2-hydroxypropyl-4-aryl piperazine derivatives targeting serotonin receptors.[8]
- Enzyme Inhibitors: Used in the fragment-based design of inhibitors for enzymes like R67 dihydrofolate reductase.[7]

The following diagram illustrates the workflow of utilizing 1-(2-Furoyl)piperazine as a foundational element in synthetic chemistry.



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Synthetic workflow starting from 1-(2-Furoyl)piperazine.

## Biological Activity and Experimental Considerations

While predominantly used in synthesis, there is evidence suggesting inherent biological activity for 1-(2-Furoyl)piperazine.

## Potential Pharmacological Profile

One study has identified 1-(2-Furoyl)piperazine as a potent inhibitor of tyrosinase, an enzyme crucial for melanin synthesis.[9] This suggests a potential therapeutic application in dermatological conditions involving hyperpigmentation.[9] The piperazine and furoyl moieties may also allow for interactions with other biological targets, making it a compound of interest for further pharmacological screening.[1]

## Experimental Protocols

Detailed, standardized experimental protocols for assays involving 1-(2-Furoyl)piperazine are not widely documented in general chemical databases. Researchers must refer to specific primary literature for methodologies. For instance, its synthesis is described in the Journal of Medicinal Chemistry.[4] When utilizing this compound, standard laboratory procedures for handling solid organic chemicals should be followed.

## Safety and Handling

1-(2-Furoyl)piperazine is classified as a hazardous substance.

- Hazard Codes: H302 + H312 + H332, H315, H319, H335.
- Precautionary Statements: P261, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312, P305 + P351 + P338.
- Personal Protective Equipment: It is recommended to use an N95 dust mask, eye shields, and gloves when handling this compound.

The compound is an irritant to the skin, eyes, and respiratory system.[3] Appropriate safety measures should be strictly adhered to in a laboratory setting.

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## References

- 1. CAS 40172-95-0: 1-(2-Furoyl)piperazine | CymitQuimica [cymitquimica.com]

- 2. Furoyl piperazine | PMC Isochem [pmcisochem.fr]
- 3. chembk.com [chembk.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. 1-(FURAN-2-CARBONYL)PIPERAZINE | CAS 40172-95-0 [matrix-fine-chemicals.com]
- 6. 1-(2-Furoyl)piperazine 97 40172-95-0 [sigmaaldrich.com]
- 7. 1-(2-Furoyl)piperazine | 40172-95-0 [chemicalbook.com]
- 8. bocsci.com [bocsci.com]
- 9. 1-(2-Furoyl)piperazine | 40172-95-0 | IF36870 | Biosynth [biosynth.com]
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